2,6-Dichloro-4-iodopyridine
Overview
Description
2,6-Dichloro-4-iodopyridine is an organic compound with the molecular formula C5H2Cl2IN. It is a halogenated pyridine derivative, characterized by the presence of chlorine and iodine atoms at the 2, 6, and 4 positions, respectively. This compound is widely used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2,6-dichloropyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the reagent used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,6-Dichloro-4-iodopyridine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-iodopyridine is primarily related to its ability to undergo various chemical transformations. Its halogen atoms make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
- 2,6-Dichloro-4-bromopyridine
- 2,6-Dichloro-4-fluoropyridine
- 2,6-Dichloro-4-chloropyridine
Comparison: 2,6-Dichloro-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing a broader range of synthetic applications .
Properties
IUPAC Name |
2,6-dichloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKFMPSBUAUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471453 | |
Record name | 2,6-Dichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-84-0 | |
Record name | 2,6-Dichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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